1-Chloro-4-(dibutoxymethyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(dibutoxymethyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(dibutoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can react with nucleophiles such as hydroxide ions (OH-) to form substituted products.
Electrophilic Aromatic Substitution: It can undergo further substitution reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Nucleophilic Substitution: 4-(dibutoxymethyl)phenol.
Electrophilic Substitution: Nitro or sulfonated derivatives of this compound
Scientific Research Applications
1-Chloro-4-(dibutoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(dibutoxymethyl)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the dibutoxymethyl group influence the electron density on the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of a dibutoxymethyl group.
1-Chloro-4-ethylbenzene: Features an ethyl group instead of a dibutoxymethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a dibutoxymethyl group.
Uniqueness: 1-Chloro-4-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
53951-33-0 |
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Molecular Formula |
C15H23ClO2 |
Molecular Weight |
270.79 g/mol |
IUPAC Name |
1-chloro-4-(dibutoxymethyl)benzene |
InChI |
InChI=1S/C15H23ClO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
SFOUEPHLCOQYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=C(C=C1)Cl)OCCCC |
Origin of Product |
United States |
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